Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound features a unique structure that includes a furan ring, a pyrazolopyrimidine core, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the use of a Biginelli reaction, which is a one-pot multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often require an acid catalyst and elevated temperatures to facilitate the formation of the pyrazolopyrimidine core.
Chemical Reactions Analysis
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrazolopyrimidine core can be reduced to form corresponding alcohols.
Scientific Research Applications
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on various biochemical pathways, including the reduction of inflammation and protection of neuronal cells .
Comparison with Similar Compounds
Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
Furan derivatives: These compounds share the furan ring structure and have similar reactivity.
Pyrazolopyrimidine derivatives: These compounds share the pyrazolopyrimidine core and have similar biological activities.
Ethyl esters: These compounds share the ethyl ester functional group and have similar chemical properties.
Properties
Molecular Formula |
C22H21N3O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 2-(5-methylfuran-2-yl)-5,7-dioxo-4-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-22(28)19-20(26)24(12-11-15-7-5-4-6-8-15)18-13-16(23-25(18)21(19)27)17-10-9-14(2)30-17/h4-10,13,19H,3,11-12H2,1-2H3 |
InChI Key |
QXUNEVQCOFWITM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)N(C2=CC(=NN2C1=O)C3=CC=C(O3)C)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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